

# The Original Synthesis of Bis(phenylsulfonyl)methane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis(phenylsulfonyl)methane*

Cat. No.: *B177063*

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This technical guide provides an in-depth exploration of the original synthesis of **bis(phenylsulfonyl)methane**, a key building block in organic synthesis. The methodology outlined is based on the seminal work of R. L. Shriner, H. C. Struck, and W. J. Jorison, first reported in 1930. This document presents a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway.

## Core Synthesis and Mechanism

The original synthesis of **bis(phenylsulfonyl)methane** involves a two-step process commencing with the reaction of sodium benzenesulfinate with methylene iodide to form the intermediate, bis(phenylsulfinyl)methane. This intermediate is subsequently oxidized to yield the final product, **bis(phenylsulfonyl)methane**.

The initial reaction is a nucleophilic substitution where the sulfinate anion displaces the iodide ions from methylene iodide. The subsequent oxidation step converts the sulfinyl groups to sulfonyl groups.

## Quantitative Data Summary

The following table summarizes the key quantitative data from the original synthesis.

Reactant/Product	Molecular Formula	Molar Mass ( g/mol )	Moles	Mass (g)	Yield (%)
Sodium Benzenesulfinate	C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> Na	164.16	0.122	20.0	-
Methylene Iodide	CH <sub>2</sub> I <sub>2</sub>	267.84	0.061	16.4	-
Bis(phenylsulfinyl)methane	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub> S <sub>2</sub>	264.37	-	11.0	68
Bis(phenylsulfonyl)methane	C <sub>13</sub> H <sub>12</sub> O <sub>4</sub> S <sub>2</sub>	296.37	-	-	High

Note: The original publication describes the oxidation of the intermediate as producing a nearly quantitative yield.

## Experimental Protocols

### Synthesis of Bis(phenylsulfinyl)methane

This procedure details the preparation of the intermediate compound.

#### Materials:

- Sodium benzenesulfinate (20.0 g, 0.122 mol)
- Methylene iodide (16.4 g, 0.061 mol)
- Absolute alcohol (100 cc)

#### Procedure:

- A solution of 20.0 g (0.122 mol) of sodium benzenesulfinate in 100 cc of hot absolute alcohol is prepared in a 200-cc round-bottom flask fitted with a reflux condenser.
- To this solution, 16.4 g (0.061 mol) of methylene iodide is added.

- The mixture is refluxed for two hours. During this period, sodium iodide precipitates from the solution.
- After the reflux period, the hot solution is filtered to remove the precipitated sodium iodide.
- The filtrate is cooled, and the crude bis(phenylsulfinyl)methane crystallizes out.
- The crude product is collected by filtration.
- Recrystallization from alcohol yields 11.0 g (68%) of pure bis(phenylsulfinyl)methane as colorless plates with a melting point of 129-130 °C.

## Synthesis of Bis(phenylsulfonyl)methane

This procedure outlines the oxidation of the intermediate to the final product.

Materials:

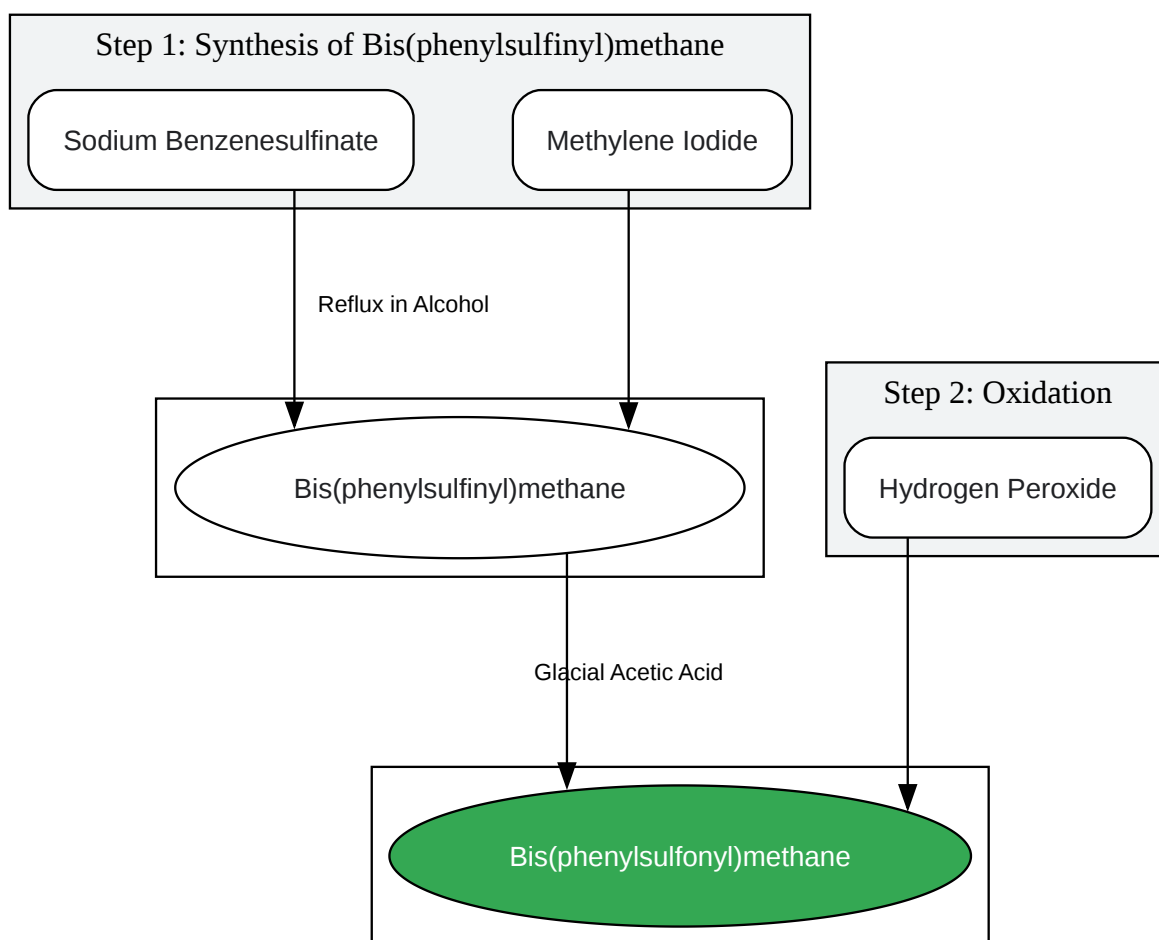
- Bis(phenylsulfinyl)methane (1 part)
- Glacial acetic acid (10 parts)
- 30% Hydrogen peroxide

Procedure:

- One part of bis(phenylsulfinyl)methane is dissolved in ten parts of warm glacial acetic acid.
- An excess of 30% hydrogen peroxide is added to the solution.
- The mixture is allowed to stand, during which time the **bis(phenylsulfonyl)methane** crystallizes out.
- The crystals are collected by filtration.
- Recrystallization from a large volume of hot water yields the pure product as long, colorless needles with a melting point of 159-160 °C.

## Reaction Pathway

The following diagram illustrates the two-step synthesis of **bis(phenylsulfonyl)methane**.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)